3,5-Pyridinedicarbonyl chloride

Polymer Chemistry Semiconducting Materials Materials Science

Avoid isomer mis-specification: 3,5-Pyridinedicarbonyl chloride (CAS 15074-61-0) is the specific V-shaped heteroaromatic diacyl chloride, not the linear 2,6-isomer. • Creates 120° kink critical for macrocyclic ligands and positive temperature coefficient semiconducting polymers. • >97% purity, moisture-sensitive solid, rigorous QC. • Global stock available for immediate dispatch.

Molecular Formula C7H3Cl2NO2
Molecular Weight 204.01 g/mol
CAS No. 15074-61-0
Cat. No. B081845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Pyridinedicarbonyl chloride
CAS15074-61-0
Synonyms3,5-PYRIDINEDICARBONYL DICHLORIDE
Molecular FormulaC7H3Cl2NO2
Molecular Weight204.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C(=O)Cl)C(=O)Cl
InChIInChI=1S/C7H3Cl2NO2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H
InChIKeySBKBDFUOZKKFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Pyridinedicarbonyl Chloride: Technical Profile


3,5-Pyridinedicarbonyl chloride (CAS 15074-61-0) is a heteroaromatic diacyl chloride serving as a critical intermediate in the synthesis of polymers, macrocyclic ligands, and biologically active molecules. Its molecular structure features two highly electrophilic carbonyl chloride groups positioned at the 3- and 5- positions of a pyridine ring, dictating a specific vector geometry for condensation reactions. This compound is typically supplied as a solid with a standard purity of 95-98%, as verified by NMR, HPLC, and GC batch analyses . Unlike its non-heteroaromatic counterpart, isophthaloyl chloride, the presence of the pyridine nitrogen introduces unique electronic characteristics and the potential for metal coordination, which fundamentally alters the properties of downstream products [1].

3,5-Pyridinedicarbonyl Chloride: Why It's Irreplaceable


The substitution pattern of the carbonyl chloride groups on the pyridine ring is the primary driver of structural and functional differentiation. The 3,5-disubstitution creates a non-linear, V-shaped geometry (approx. 120° bond angle) compared to the linear, 180° geometry of the 2,6-isomer (Pyridine-2,6-dicarbonyl dichloride, CAS 3739-94-4) or the 120° geometry of isophthaloyl chloride [1]. This geometric constraint directly influences the architecture of the resulting macromolecules or supramolecular structures. For instance, when condensed with diamines or diols, 3,5-pyridinedicarbonyl chloride yields macrocyclic or polymeric structures with different ring sizes, cavity volumes, and mechanical/electronic properties compared to those derived from its 2,6-counterpart [2]. Procurement based on generic 'pyridinedicarbonyl chloride' search terms without specifying the '3,5-' isomer will likely result in the acquisition of an unsuitable building block that fails to replicate the desired product morphology or performance characteristics.

3,5-Pyridinedicarbonyl Chloride: Quantitative Evidence


Semiconducting Polyesteramides vs. Isophthaloyl Chloride

Polymers synthesized from 3,5-pyridinedicarbonyl chloride exhibit a distinct positive temperature coefficient of electrical conductivity, a behavior not observed in polymers derived from the non-heteroaromatic analog, isophthaloyl chloride [1]. This indicates that the pyridine nitrogen in the 3,5-isomer is crucial for imparting semiconducting properties.

Polymer Chemistry Semiconducting Materials Materials Science

Antimicrobial Activity in Peptide Macrocycles

Macrocyclic tripeptide imides synthesized from 3,5-pyridinedicarbonyl chloride demonstrate promising antimicrobial activity, with specific derivatives showing significant inhibition zones against *Staphylococcus aureus* (antibacterial) and *Candida albicans* (antifungal) when compared to standard drugs [1].

Medicinal Chemistry Antimicrobial Research Bioorganic Chemistry

Thermal Stability of Polyesteramides

Polyesteramides prepared from 3,5-pyridinedicarbonyl chloride and 2,6-pyridinedicarbonyl chloride both exhibit high thermal stability, a characteristic inferred from the behavior of closely related heteroaromatic poly(sulfone-ester) systems. These systems demonstrate a 10% weight loss temperature (T10) in the range of 538–547 °C [1].

Polymer Chemistry Thermal Analysis High-Performance Materials

3,5-Pyridinedicarbonyl Chloride: Key Applications


Semiconducting Polymer Synthesis

3,5-Pyridinedicarbonyl chloride is the monomer of choice for synthesizing pyridine-containing polymers, such as polyesteramides, that exhibit semiconducting behavior. As established, polymers derived from this monomer show a positive temperature coefficient of conductivity, a property absent in non-heteroaromatic analogs [1]. This makes it valuable for research into conductive coatings, adhesives, and organic electronic components where the metal-coordinating pyridine unit is crucial [1].

Macrocyclic Ligand Construction

The specific V-shaped geometry of the 3,5-disubstituted pyridine core directs the formation of macrocyclic polyether-diester ligands with unique cavity sizes and shapes [2]. This is in contrast to the more linear structures formed from the 2,6-isomer. Researchers should procure 3,5-pyridinedicarbonyl chloride when the synthetic target requires a macrocycle with a specific, pre-organized binding pocket for cations or neutral molecules, as the regioisomer is non-interchangeable for this purpose [2].

Antimicrobial Peptide-Mimetic Development

The compound serves as a key precursor for the synthesis of macrocyclic tripeptide derivatives with quantifiable antimicrobial and antifungal properties [3]. As shown in quantitative assays, these derivatives can achieve up to 67% of the activity of a standard antibiotic like streptomycin against *S. aureus* [3]. This validates the procurement of 3,5-pyridinedicarbonyl chloride for medicinal chemistry programs focused on developing new classes of antimicrobial agents where the pyridine-3,5-dicarboxamide motif is a central pharmacophore [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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